
3-chloro-N-pentyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-pentyl-1-benzothiophene-2-carboxamide typically involves the chlorination of N-pentyl-1-benzothiophene-2-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-pentyl-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products
Substitution: Formation of N-substituted benzothiophene derivatives.
Oxidation: Formation of benzothiophene sulfoxides or sulfones.
Reduction: Formation of N-pentyl-1-benzothiophene-2-amine.
Scientific Research Applications
3-chloro-N-pentyl-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzothiophene derivatives.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-pentyl-1-benzothiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-phenyl-1-benzothiophene-2-carboxamide: Similar structure but with a phenyl group instead of a pentyl group.
3-chloro-N-methyl-1-benzothiophene-2-carboxamide: Similar structure but with a methyl group instead of a pentyl group.
Uniqueness
3-chloro-N-pentyl-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group may enhance its lipophilicity, potentially affecting its pharmacokinetic properties .
Properties
Molecular Formula |
C14H16ClNOS |
|---|---|
Molecular Weight |
281.8 g/mol |
IUPAC Name |
3-chloro-N-pentyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H16ClNOS/c1-2-3-6-9-16-14(17)13-12(15)10-7-4-5-8-11(10)18-13/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17) |
InChI Key |
JZNITVKVUHLCCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11174549.png)
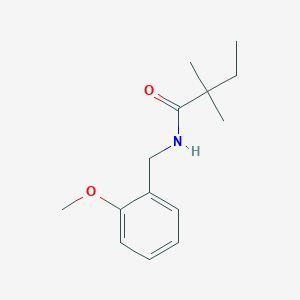
![2-methoxy-4-(methylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11174565.png)

![2,4,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11174571.png)
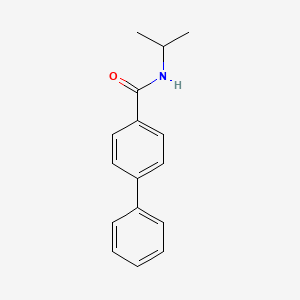
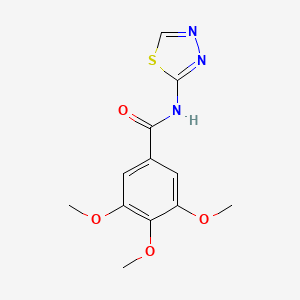
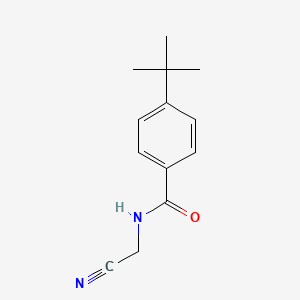
![Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B11174603.png)

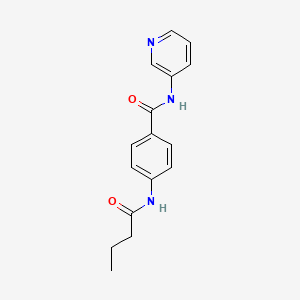
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B11174616.png)
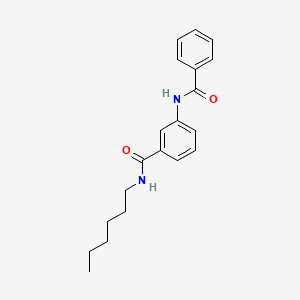
![6,8,8,9-tetramethyl-3-[(4-methylphenyl)carbonyl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11174630.png)
